MG-101

Description

CHEMBL304784 is a Protein drug.

a proteasome inhibito

Structure

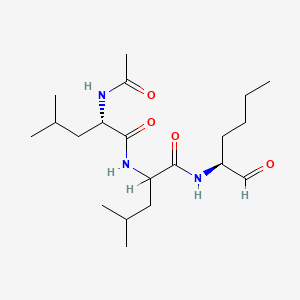

2D Structure

Propriétés

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYKJLXRRQTBOR-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911457 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110044-82-1 | |

| Record name | ALLN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110044-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | acetylleucyl-leucyl-norleucinal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MG-101 (ALLN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-101, also known as ALLN (Ac-Leu-Leu-Nle-CHO), is a potent, cell-permeable inhibitor of cysteine proteases. Its primary mechanism of action involves the inhibition of calpains and cathepsins, leading to the induction of apoptosis and the suppression of tumor growth. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its effects in cancer biology. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Cysteine Protease Inhibition

This compound exerts its biological effects primarily through the potent and reversible inhibition of a range of cysteine proteases, with particularly high affinity for calpains and cathepsins.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The data, summarized in Table 1, highlights the nanomolar to picomolar efficacy of this inhibitor.

| Target Enzyme | Inhibition Constant (Ki) | 50% Inhibitory Dose (ID50) |

| Calpain I | 190 nM[1][2][3] | - |

| Calpain II | 220 nM[1][2][3] | - |

| Cathepsin B | 150 nM[1][2][3] | 13 nM[4] |

| Cathepsin L | 500 pM[1][2][3] | 7 nM[4] |

Table 1: Inhibitory Potency of this compound against Cysteine Proteases.

Cellular Mechanisms and Signaling Pathways

The inhibition of calpains and cathepsins by this compound triggers a cascade of downstream cellular events, culminating in anti-tumor effects. The key cellular mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and modulation of inflammatory pathways.

Induction of Apoptosis via Bax Translocation

A primary anti-cancer mechanism of this compound is the induction of apoptosis, particularly in colon cancer cells such as HCT116. This process is mediated by the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a critical event in the intrinsic apoptotic pathway.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the proteasolysis of IκBα and IκBβ, the inhibitory proteins that sequester the NF-κB transcription factor in the cytoplasm. By preventing IκB degradation, this compound blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.

Prevention of Nitric Oxide Production

This compound has been observed to prevent nitric oxide (NO) production by activated macrophages. This is achieved by interfering with the transcription of the inducible nitric oxide synthase (iNOS) gene.

In Vitro and In Vivo Efficacy

The anti-cancer properties of this compound have been demonstrated in various cancer cell lines and in preclinical animal models.

Cytotoxicity in Cancer Cell Lines

This compound exhibits cytotoxic effects against a range of cancer cell lines, as detailed in Table 2.

| Cell Line | Assay Type | Incubation Time | 50% Inhibitory/Cytotoxic Concentration |

| L1210 (Leukemia) | Function assay | - | IC50 = 3 µM[4] |

| Melanoma B16 | Function assay | - | IC50 = 14.5 µM[4] |

| HeLa (Cervical Cancer) | MTS assay | 48 hrs | CC50 = 25.1 µM[4] |

| HCT116 (Colon Cancer) | Cell Counting Kit-8 | 24 hrs | ~26 µM (Concentration used in study)[4] |

Table 2: Cytotoxicity of this compound in various cancer cell lines.

In Vivo Anti-Tumor Activity

In a preclinical model using female athymic nude mice bearing HCT116 xenografts, intraperitoneal administration of this compound at a dose of 10 mg/kg inhibited colon tumor formation.[4]

Detailed Experimental Protocols

To facilitate the replication and extension of the research on this compound, this section provides detailed methodologies for key experiments.

Calpain and Cathepsin Inhibition Assays (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of this compound against calpains and cathepsins using a fluorogenic substrate.

Materials:

-

Purified calpain or cathepsin enzyme

-

Fluorogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC for calpain; Z-Phe-Arg-AMC for cathepsin L)

-

Assay buffer (specific to the enzyme)

-

This compound (ALLN)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in the appropriate assay buffer.

-

In a 96-well plate, add the assay buffer, the purified enzyme, and the different concentrations of this compound. Include a control with no inhibitor.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Cell Counting Kit-8)

This protocol outlines the procedure for assessing the effect of this compound on the viability of HCT116 cells.

Materials:

-

HCT116 cells

-

McCoy's 5A complete medium

-

This compound (ALLN)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed HCT116 cells into a 96-well plate and culture until they reach approximately 80% confluency.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Remove the medium and add fresh medium containing 10% CCK-8 reagent to each well.

-

Incubate the plate for 1 hour.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

In Vivo HCT116 Xenograft Model

This protocol details the establishment and use of a human colon cancer xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Female athymic nude mice

-

HCT116 cells

-

Matrigel

-

This compound (ALLN)

-

Calipers

Procedure:

-

Harvest HCT116 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

When tumors reach a palpable size, measure the tumor volume using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg, intraperitoneally) to the treatment group according to a defined schedule. Administer vehicle to the control group.

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Western Blotting for Apoptosis Markers

This protocol describes the detection of Bax translocation and PARP cleavage in HCT116 cells treated with this compound.

Materials:

-

HCT116 cells treated with this compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bax, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control HCT116 cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of Bax and cleaved PARP.

Conclusion

This compound (ALLN) is a potent cysteine protease inhibitor with significant anti-cancer activity. Its mechanism of action is centered on the inhibition of calpains and cathepsins, leading to the induction of apoptosis through the Bax-mediated mitochondrial pathway and the suppression of pro-survival signaling by inhibiting the NF-κB pathway. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of related compounds for the treatment of cancer and other diseases where cysteine protease activity is dysregulated.

References

The Biological Function of MG-101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MG-101, also known as Calpain Inhibitor I or N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases.[1][2][3][4] This document provides a comprehensive overview of the biological functions of this compound, its mechanism of action, and its applications in biomedical research. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The information presented herein is curated from peer-reviewed scientific literature and established biochemical data.

Introduction to this compound

This compound is a synthetic tripeptide that acts as a reversible covalent inhibitor of a range of cysteine proteases.[5] Its primary targets include calpains and cathepsins, enzymes that play crucial roles in numerous cellular processes such as signal transduction, cell motility, apoptosis, and protein degradation.[6][7][8] Due to its ability to modulate these fundamental pathways, this compound has been extensively utilized as a research tool to investigate the physiological and pathological roles of its target proteases. Furthermore, it has demonstrated potential therapeutic applications in various disease models, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][7][9][10]

Mechanism of Action

The primary mechanism of action of this compound involves the covalent modification of the active site cysteine residue of its target proteases.[5] The aldehyde group of this compound forms a reversible thiohemiacetal adduct with the catalytic cysteine, thereby blocking the enzyme's proteolytic activity.[5] This inhibition prevents the cleavage of downstream substrates, leading to the modulation of various signaling pathways.

Inhibition of Calpains

Calpains are a family of calcium-dependent cysteine proteases.[8] this compound is a potent inhibitor of calpain I and calpain II.[9][11] The dysregulation of calpain activity is implicated in several pathological conditions, including neurodegenerative diseases, ischemic injury, and muscular dystrophies.[6][8][10] By inhibiting calpains, this compound has been shown to exert neuroprotective effects and reduce cellular damage in models of these diseases.[8][11]

Inhibition of Cathepsins

Cathepsins are another class of cysteine proteases primarily located in lysosomes. This compound effectively inhibits cathepsin B and cathepsin L.[1][9][11] These enzymes are involved in protein turnover and are also implicated in cancer progression and metastasis.

Inhibition of the Proteasome

In addition to calpains and cathepsins, this compound can also inhibit the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[5][11] This inhibition is generally observed at higher concentrations compared to its effects on calpains and cathepsins.[11] The inhibition of the proteasome can lead to the accumulation of regulatory proteins, affecting processes such as cell cycle progression and apoptosis.[11]

Key Biological Functions and Applications

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in various cancer cell lines.[1][3][9] In human colon cancer HCT116 cells, this compound induces apoptosis through the translocation of Bax from the cytosol to the mitochondria.[1] This leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.[9]

Neuroprotection

The inhibition of calpains by this compound has been demonstrated to be neuroprotective in various models of neuronal injury.[8][11] Overactivation of calpains is a key event in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in ischemic brain injury.[6][7][8][10] this compound can protect neurons from damage caused by hypoxia and ischemia.[11]

Cell Cycle Inhibition

This compound can inhibit cell cycle progression at the G1/S and metaphase/anaphase transitions in Chinese Hamster Ovary (CHO) cells by preventing the degradation of cyclin B.[11] This effect is likely mediated through its inhibition of the proteasome.

Quantitative Data

The inhibitory potency of this compound against various proteases and its cytotoxic effects on different cell lines are summarized in the tables below.

Table 1: Inhibitory Constants (Ki) of this compound

| Target Protease | Ki | Reference |

| Calpain I | 190 nM | [9][11] |

| Calpain II | 220 nM | [9][11] |

| Cathepsin B | 150 nM | [9][11] |

| Cathepsin L | 500 pM | [9][11] |

| Proteasome | 6 µM | [11] |

Table 2: In Vitro Efficacy (ID50, IC50, CC50) of this compound

| Cell Line | Assay | Value | Reference |

| Platelet Calpain | Inhibition | ID50 = 0.05 µM | [12] |

| Cathepsin L | Inhibition | ID50 = 7 nM | [1] |

| Cathepsin B | Inhibition | ID50 = 13 nM | [1] |

| L1210 | Growth Inhibition | IC50 = 3 µM | [1] |

| Melanoma B16 | Growth Inhibition | IC50 = 14.5 µM | [1] |

| HeLa | Cytotoxicity (48h) | CC50 = 25.1 µM | [1] |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the effect of this compound on the viability of HCT116 cells.[1]

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density that will allow them to reach approximately 80% confluency at the time of treatment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-26 µM) for 24 hours.[9] Include a vehicle control (e.g., DMSO).

-

CCK-8 Addition: After the incubation period, replace the medium with 100 µl of fresh complete medium containing 10% Cell Counting Kit-8 (CCK-8) reagent.

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Tumor Growth Inhibition Study

This protocol is a general representation based on studies of this compound's effect on tumor growth in nude mice.[9]

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

-

Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally, once daily) to the treatment group and a vehicle control to the control group for a specified duration (e.g., 15 days).[9]

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Conclusion

This compound is a versatile and potent inhibitor of cysteine proteases with significant biological effects. Its ability to modulate key cellular processes such as apoptosis and cell cycle progression makes it an invaluable tool for basic research and a potential starting point for the development of novel therapeutics. This guide provides a foundational understanding of this compound's biological functions, supported by quantitative data and experimental methodologies, to aid researchers in their scientific endeavors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Cysteine Protease | Proteasome | TargetMol [targetmol.com]

- 3. ALLN - LKT Labs [lktlabs.com]

- 4. scbt.com [scbt.com]

- 5. Covalent complexes of proteasome model with peptide aldehyde inhibitors MG132 and MG101: docking and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are CAPN1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Calpain inhibitors: a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ≥95% (HPLC), solid, calpain inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 12. Calpain Inhibitor I | Krackeler Scientific, Inc. [krackeler.com]

MG-101: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-101, also known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases. This document provides a comprehensive technical overview of the discovery, mechanism of action, and chemical synthesis of this compound. It is designed to serve as a detailed resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. The guide includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of the key signaling pathways it modulates.

Discovery and Biological Activity

This compound (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal) was identified as a potent inhibitor of a class of calcium-dependent cysteine proteases known as calpains, as well as lysosomal cysteine proteases called cathepsins. Its cell-permeable nature allows it to effectively target these intracellular enzymes, making it a valuable tool for studying their physiological roles and a potential therapeutic agent.

This compound has been shown to exert a range of biological effects, primarily stemming from its inhibition of calpains and cathepsins. These effects include the induction of apoptosis (programmed cell death) in various cancer cell lines and the inhibition of cell cycle progression.[1][2] By preventing the degradation of specific cellular proteins, this compound can modulate signaling pathways involved in cell survival, proliferation, and inflammation. For instance, it has been demonstrated to inhibit the degradation of IκBα, a key inhibitor of the pro-inflammatory transcription factor NF-κB.[2]

Quantitative Inhibitory Activity

The potency of this compound against its target proteases has been quantified through the determination of its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50 or ID50). A summary of these values is presented in the tables below.

Table 1: Inhibition Constants (Ki) of this compound against Cysteine Proteases

| Protease | Ki Value |

| Calpain I | 190 nM[1][3] |

| Calpain II | 220 nM[1][3] |

| Cathepsin B | 150 nM[1][3] |

| Cathepsin L | 500 pM[1][3] |

| Proteasome | 6 µM[2] |

Table 2: Half-Maximal Inhibitory/Effective Concentrations of this compound

| Assay | Cell Line/System | IC50/ID50 Value |

| Cysteine Proteinase Inhibition | (in vitro) | ID50: 7 nM (Cathepsin L), 13 nM (Cathepsin B)[4] |

| Cytotoxicity | L1210 cells | IC50: 3 µM[4] |

| Cytotoxicity | Melanoma B16 cells | IC50: 14.5 µM[4] |

| Cytotoxicity | HeLa cells | CC50: 25.1 µM[4] |

Chemical Synthesis of this compound

The chemical synthesis of this compound, a peptide aldehyde, can be achieved through a multi-step process involving the coupling of the constituent amino acids followed by the formation of the C-terminal aldehyde. The following is a detailed, plausible protocol for its synthesis based on established methods for peptide aldehyde synthesis.

Materials and Reagents

-

N-Acetyl-L-leucine

-

L-Leucine methyl ester hydrochloride

-

L-Norleucinol

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, N-methylmorpholine)

-

Protecting group for the amino acid (e.g., Boc or Fmoc)

-

Solvents (e.g., DMF, DCM, DMSO)

-

Oxidizing agent (e.g., Dess-Martin periodinane)

-

Reagents for purification (e.g., silica gel for chromatography)

Synthetic Protocol

Step 1: Synthesis of the Dipeptide (N-Acetyl-L-leucyl-L-leucine)

-

Dissolve N-Acetyl-L-leucine and L-Leucine methyl ester hydrochloride in DMF.

-

Add a base such as DIPEA to neutralize the hydrochloride.

-

Add the coupling reagents HATU and HOBt to the mixture.

-

Stir the reaction at room temperature for several hours until completion, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts.

-

Purify the resulting dipeptide ester by column chromatography.

-

Hydrolyze the methyl ester to the carboxylic acid using a mild base like lithium hydroxide.

Step 2: Coupling of the Dipeptide to L-Norleucinol

-

Activate the carboxylic acid of the dipeptide from Step 1 using a coupling reagent.

-

In a separate flask, dissolve L-Norleucinol in DMF.

-

Add the activated dipeptide to the L-Norleucinol solution.

-

Allow the reaction to proceed until the formation of the tripeptide alcohol is complete.

-

Purify the product, N-Acetyl-L-leucyl-L-leucyl-L-norleucinol, by column chromatography.

Step 3: Oxidation to the Aldehyde (this compound)

-

Dissolve the purified tripeptide alcohol in a suitable solvent like DCM.

-

Add an oxidizing agent such as Dess-Martin periodinane to the solution.

-

Stir the reaction at room temperature, monitoring carefully for the disappearance of the starting material.

-

Quench the reaction and purify the final product, this compound, using column chromatography.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

References

- 1. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of calpain inhibition on IkB alpha degradation after activation of PBMCs: identification of the calpain cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MG-101 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-101, also known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases, with primary targets including calpains and lysosomal cathepsins. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates key cellular signaling pathways. By inhibiting specific proteolytic events, this compound exerts significant influence over pathways crucial for cell survival, proliferation, and apoptosis. This document details its role in the NF-κB signaling cascade, the intrinsic apoptosis pathway, and the cell cycle, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound

This compound (Ac-Leu-Leu-Nle-CHO) is a synthetic peptide aldehyde that functions as a reversible inhibitor of a range of cysteine proteases. Its primary mechanism of action involves the formation of a transition-state analog with the active site cysteine residue of these enzymes. This inhibitory activity has made this compound a valuable tool for studying cellular processes regulated by proteolysis and a potential therapeutic agent in various disease contexts, including cancer and inflammatory disorders.

Quantitative Data on this compound Activity

The efficacy of this compound as a protease inhibitor has been quantified across various enzymes and cell lines. The following tables summarize key quantitative data for easy comparison.

| Enzyme | Inhibitor Constant (Ki) | 50% Inhibitory Concentration (IC50 / ID50) |

| Calpain I | 190 nM[1] | 0.09 µM |

| Calpain II | 220 nM[1] | - |

| Cathepsin B | 150 nM[1] | 13 nM[2] |

| Cathepsin L | 500 pM[1] | 7 nM[2] |

| Cell Line | Effect | Concentration | Assay |

| HCT116 (Colon Carcinoma) | Decreased cell viability | ~26 µM[2] | Cell Counting Kit-8[2] |

| HeLa (Cervical Cancer) | Cytotoxicity (CC50) | 25.1 µM[2] | MTS Assay[2] |

| L1210 (Leukemia) | Growth Inhibition (IC50) | 3 µM[2] | Not Specified |

| Melanoma B16 | Growth Inhibition (IC50) | 14.5 µM[2] | Not Specified |

| In Vivo Model | Effect | Dosage and Administration |

| Mice with HCT116 xenografts | Inhibition of colon tumor formation | 10 mg/kg (intraperitoneal)[2] |

This compound and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and cell survival. Its activation is tightly regulated, primarily through the sequestration of NF-κB dimers in the cytoplasm by Inhibitor of κB (IκB) proteins. The canonical activation pathway is initiated by signals that lead to the phosphorylation and subsequent ubiquitination-dependent proteasomal degradation of IκBα. This releases NF-κB, allowing its translocation to the nucleus to initiate the transcription of target genes.

This compound intervenes in this pathway by inhibiting the proteasomal degradation of IκBα.[3] As a calpain and proteasome inhibitor, this compound prevents the breakdown of phosphorylated IκBα, thereby locking NF-κB in its inactive cytoplasmic state.

This compound and the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged cells. The intrinsic pathway of apoptosis is initiated by cellular stress and converges at the mitochondria. A key event is the translocation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, from the cytosol to the outer mitochondrial membrane.[4] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.[4][5][6][7]

This compound has been shown to induce apoptosis in cancer cells, such as the HCT116 colon cancer cell line, through the intrinsic pathway.[2] It promotes the translocation of Bax from the cytosol to the mitochondria, triggering the downstream apoptotic cascade.[2]

This compound and Cell Cycle Regulation

The cell cycle is a tightly regulated process that governs cell growth and division. Transitions between different phases of the cell cycle are driven by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins. The degradation of cyclins at specific checkpoints is crucial for the unidirectional progression of the cell cycle.

This compound has been observed to cause cell cycle arrest, particularly at the G1/S transition. This is attributed to its ability to inhibit the degradation of key cell cycle regulators, such as Cyclin B. By preventing the degradation of these proteins, this compound disrupts the normal oscillatory activity of CDKs, leading to a halt in cell cycle progression.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay for HCT116 Cells)

This protocol is adapted from standard procedures for assessing cell viability in response to a cytotoxic compound.[8][9]

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete McCoy's 5A medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the no-treatment control.

Western Blot for IκBα Degradation

This protocol provides a general workflow for analyzing changes in IκBα protein levels following this compound treatment.[10][11][12][13]

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or other suitable cell line) and grow to 70-80% confluency. Pre-treat cells with the desired concentration of this compound for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against IκBα (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical flow of investigating the effects of this compound on a cellular system.

Conclusion

This compound is a multifaceted molecule that exerts its influence on fundamental cellular processes by inhibiting key cysteine proteases. Its ability to modulate the NF-κB, apoptosis, and cell cycle signaling pathways underscores its potential as both a research tool and a therapeutic candidate. This guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed protocols, to aid researchers in their exploration of this potent protease inhibitor. Further investigation into the broader spectrum of its cellular targets and in vivo efficacy will continue to be a valuable area of research.

References

- 1. This compound | Calpain inhibitor I | Cysteine Protease Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bax directly induces release of cytochrome c from isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Bax-induced cytochrome c release from mitochondria depends on alpha-helices-5 and -6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bax-induced Cytochrome C Release from Mitochondria Is Independent of the Permeability Transition Pore but Highly Dependent on Mg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay [bio-protocol.org]

- 9. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

Preclinical Profile of MG-101: A Cysteine Protease Inhibitor

An In-depth Technical Guide on the Core Preclinical Research Studies of MG-101 (ALLN)

This technical guide provides a comprehensive overview of the preclinical data available for this compound, a cell-permeable peptide aldehyde also known as ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal). This compound is a potent inhibitor of cysteine proteases, with significant activity against calpains and cathepsins. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, in vitro and in vivo activities, and experimental protocols related to this compound.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Ca²⁺-dependent cysteine proteases, namely calpain I and calpain II, as well as lysosomal cathepsins B and L.[1][2] By inhibiting these proteases, this compound interferes with several critical cellular processes, including signal transduction, cell cycle progression, and apoptosis.[3] Two of the most well-documented downstream effects of this compound are the induction of apoptosis through the Bax-dependent pathway and the inhibition of the NF-κB signaling pathway.

Induction of Apoptosis via Bax Translocation

In several cancer cell lines, this compound has been shown to induce apoptosis by promoting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[4] This event is a critical step in the intrinsic apoptosis pathway, leading to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases.[1] The inhibition of calpains by this compound is believed to be a key trigger for this process.[5]

Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of the transcription factor NF-κB by preventing the degradation of its inhibitory protein, IκBα.[2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation, IκBα is phosphorylated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound, by inhibiting proteasomal activity, stabilizes IκBα, thereby preventing NF-κB activation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Inhibition Constant (Ki) |

| Calpain I | 190 nM[2] |

| Calpain II | 220 nM[2] |

| Cathepsin B | 150 nM[2] |

| Cathepsin L | 500 pM[2] |

| Proteasome | 6 µM[3] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Value | Reference |

| L1210 (Murine Leukemia) | Growth Inhibition | IC50 = 3 µM | [7] |

| B16 (Murine Melanoma) | Growth Inhibition | IC50 = 14.5 µM | [7] |

| HeLa (Human Cervical Cancer) | Cytotoxicity (MTS Assay, 48h) | CC50 = 25.1 µM | [7] |

| HCT116 (Human Colon Cancer) | Growth Inhibition (24h) | ~26 µM | [4] |

Table 3: In Vivo Antitumor Activity of this compound

| Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |

| HCT116 Xenograft | Female Athymic Nude Mice | 10 mg/kg, i.p. | Inhibition of colon tumor formation | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (Based on HCT116 Studies)

-

Cell Seeding: HCT116, HCT116/p53-/-, and HCT116/Bax-/- cells are seeded into each well of a 96-well plate.[4]

-

Cell Culture: The cells are cultured to approximately 80% confluency.[4]

-

Treatment: Cells are treated with different concentrations of this compound (up to ~26 µM) and incubated for 24 hours.[4]

-

Assay: The medium is replaced with 100 µl of fresh McCoy's 5A complete medium containing 10% Cell Counting Kit-8 (CCK-8) reagent.[4]

-

Incubation: The plate is incubated for 1 hour.[4]

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. The results are presented as percentages of cell death.[4]

Western Blot Analysis (General Protocol)

-

Sample Preparation: Cells are treated with this compound as required and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., against Cyclin D1, Cyclin D3, CDK4, CDK6, p21) overnight at 4°C.[7]

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo HCT116 Xenograft Study

-

Animal Model: Female athymic nude mice are used for the study.[4]

-

Tumor Cell Inoculation: HCT116 cells are subcutaneously injected into the mice to establish xenografts.[3]

-

Treatment: Once tumors are established, mice are treated with this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[4]

-

Monitoring: Tumor growth and animal well-being are monitored regularly throughout the study.

-

Endpoint: At the end of the study, tumors are excised and weighed to determine the extent of tumor growth inhibition.

Conclusion

The preclinical data for this compound (ALLN) demonstrate its potent inhibitory activity against cysteine proteases, leading to antitumor effects both in vitro and in vivo. Its mechanisms of action, involving the induction of apoptosis and inhibition of NF-κB signaling, provide a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Calpain and Reactive Oxygen Species Targets Bax for Mitochondrial Permeabilisation and Caspase Activation in Zerumbone Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calpains Are Downstream Effectors of bax-Dependent Excitotoxic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. selleckchem.com [selleckchem.com]

- 5. escholarship.org [escholarship.org]

- 6. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Cysteine Protease Inhibitor MG-101: A Technical Guide to its Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-101, also known as ALLN or Calpain Inhibitor I, is a potent, cell-permeable small molecule inhibitor of cysteine proteases. This document provides a comprehensive technical overview of the primary molecular targets of this compound, its mechanism of action, and its effects on critical cellular signaling pathways. Quantitative data on its inhibitory activity and cellular effects are summarized, and detailed experimental protocols for key assays are provided. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's biological functions.

Primary Molecular Targets of this compound

This compound exhibits potent inhibitory activity against several members of the cysteine protease family, most notably calpains and cathepsins. These proteases play crucial roles in a variety of cellular processes, and their dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases.

Calpains

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. This compound is a potent inhibitor of both Calpain I and Calpain II.[1] The inhibition of these proteases by this compound can have profound effects on cellular functions such as cell motility, proliferation, and apoptosis.

Cathepsins

Cathepsins are another class of cysteine proteases, primarily found in lysosomes, that are involved in protein degradation and turnover. This compound is an effective inhibitor of Cathepsin B and Cathepsin L.[1] The inhibition of these cathepsins can disrupt cellular homeostasis and induce apoptosis.

Quantitative Inhibitory Activity

The potency of this compound against its primary targets has been quantified through various biochemical assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (ID50) reported in the literature.

| Target | Ki (pM) | Reference |

| Calpain I | 190 | [1] |

| Calpain II | 220 | [1] |

| Cathepsin B | 150 | [1] |

| Cathepsin L | 500 | [1] |

Table 1: Inhibitory Constants (Ki) of this compound against Calpains and Cathepsins.

| Target | ID50 (nM) | Reference |

| Cathepsin B | 13 | [2] |

| Cathepsin L | 7 | [2] |

Table 2: Half-Maximal Inhibitory Concentration (ID50) of this compound against Cathepsins.

Cellular Effects and Cytotoxicity

This compound has been shown to induce apoptosis and inhibit the growth of various cancer cell lines. The cytotoxic effects are summarized in the table below.

| Cell Line | Assay Type | Value (µM) | Reference |

| L1210 | IC50 | 3 | [2] |

| Melanoma B16 | IC50 | 14.5 | [2] |

| HeLa | CC50 | 25.1 | [2] |

Table 3: Cytotoxicity of this compound in Various Cancer Cell Lines.

Mechanism of Action and Signaling Pathways

The anti-cancer effects of this compound are attributed to its ability to interfere with key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Induction of Apoptosis via Bax Translocation

This compound induces apoptosis in cancer cells through a mechanism involving the pro-apoptotic protein Bax.[2] Upon treatment with this compound, Bax translocates from the cytosol to the mitochondria, which leads to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Caption: this compound induced apoptosis pathway.

Cell Cycle Arrest

This compound has been observed to cause cell cycle arrest by inhibiting the degradation of cyclin B. The accumulation of cyclin B prevents the cell from proceeding through mitosis, leading to a halt in cell division.

Caption: this compound induced cell cycle arrest.

Inhibition of the NF-κB Pathway

This compound can inhibit the activation of the transcription factor NF-κB.[3] This is achieved by preventing the proteasomal degradation of the inhibitory protein IκB. By stabilizing IκB, this compound sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes.

Caption: Inhibition of NF-κB pathway by this compound.

Experimental Protocols

Calpain and Cathepsin Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of this compound against calpains and cathepsins using a fluorogenic substrate.

Caption: Workflow for enzyme inhibition assay.

Materials:

-

Purified calpain or cathepsin enzyme

-

This compound

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC for calpain, Z-FR-AMC for cathepsin B/L)

-

Assay buffer (specific to the enzyme)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the this compound dilutions to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) kinetically over a set period.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percent inhibition relative to the no-inhibitor control and plot the results to calculate the IC50 value.

Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cell lines.[2]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

CCK-8 reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Western Blot for Bax Translocation

This protocol details the detection of Bax translocation from the cytosol to the mitochondria using western blotting.

Materials:

-

Cells treated with this compound

-

Mitochondria isolation kit

-

Protein lysis buffer (RIPA)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bax, anti-VDAC as a mitochondrial marker, anti-GAPDH as a cytosolic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and perform subcellular fractionation using a mitochondria isolation kit to separate the cytosolic and mitochondrial fractions.

-

Lyse the whole-cell pellets and the separated fractions with appropriate lysis buffers.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against Bax, VDAC, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative amounts of Bax in the cytosolic and mitochondrial fractions.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[4][5]

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a well-characterized cysteine protease inhibitor with potent activity against calpains and cathepsins. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit the NF-κB signaling pathway makes it a valuable tool for studying these cellular processes and a potential therapeutic agent for diseases characterized by their dysregulation, such as cancer. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 5. cancer.wisc.edu [cancer.wisc.edu]

The Calpain and Cathepsin Inhibitor MG-101: A Technical Guide to its Impact on Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of MG-101, a potent cysteine protease inhibitor, with a specific focus on its role in inducing apoptosis. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways to offer a comprehensive resource for researchers in oncology and cell biology.

Core Concepts: this compound and Apoptosis

This compound, also known as ALLN or Calpain Inhibitor I, is a cell-permeable peptide aldehyde that effectively inhibits a range of cysteine proteases, primarily calpains and cathepsins.[1][2] Its ability to induce programmed cell death, or apoptosis, has positioned it as a molecule of interest in cancer research. Apoptosis is a regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. Therapeutic strategies often aim to selectively trigger apoptosis in malignant cells.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: Inhibitory Activity of this compound against Cysteine Proteases

| Target Protease | Inhibition Constant (Ki) |

| Calpain I | 190 pM |

| Calpain II | 220 pM |

| Cathepsin B | 150 pM |

| Cathepsin L | 500 pM |

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | Endpoint | Value | Incubation Time |

| L1210 (Leukemia) | Not specified | IC50 | 3 µM | Not specified |

| B16 (Melanoma) | Not specified | IC50 | 14.5 µM | Not specified |

| HeLa (Cervical Cancer) | MTS Assay | CC50 | 25.1 µM | 48 hours |

| HCT116 (Colon Cancer) | Cell Counting Kit-8 | Growth inhibition | Up to 26 µM | 24 hours |

Data compiled from Selleck Chemicals.[2]

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. The inhibition of calpains and/or cathepsins is the initiating event that culminates in the activation of executioner caspases and cell death.

The Central Role of Bax Translocation

A key event in this compound-induced apoptosis is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial outer membrane.[1][2] In healthy cells, Bax is predominantly in an inactive state in the cytoplasm. Upon receiving an apoptotic stimulus, which in this case is initiated by the inhibition of cysteine proteases, Bax undergoes a conformational change, moves to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, a point of no return for the cell.

Caspase Activation Cascade

The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, a multi-protein complex that activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. This is supported by findings that this compound treatment in HCT116 cells leads to a dose-dependent decrease in the precursor form of caspase-3 (pro-caspase 3) and an increase in the cleavage of PARP (Poly (ADP-ribose) polymerase), a well-known substrate of activated caspase-3.[1] However, it is noteworthy that some studies on other cathepsin inhibitors have reported caspase-independent apoptosis, suggesting that alternative cell death pathways may also be triggered.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and apoptosis.

Cell Viability Assay (CCK-8/MTS)

This protocol is used to determine the cytotoxic effect of this compound on a cell population.

Materials:

-

HCT116 cells (or other cell line of interest)

-

McCoy's 5A complete medium (or appropriate culture medium)

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and culture until they reach approximately 80% confluency.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent).

-

Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, replace the medium with 100 µL of fresh medium containing 10% CCK-8 or MTS reagent.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound and control cells

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

1X Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with the desired concentrations of this compound for a specific duration. Include an untreated control.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels and cleavage of key apoptotic proteins.

Materials:

-

Cells treated with this compound and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-pro-caspase-3, anti-cleaved-caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After treatment with this compound, lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and incubate with ECL substrate.

-

Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Conclusion

This compound induces apoptosis in cancer cells through the inhibition of cysteine proteases, leading to the translocation of Bax to the mitochondria and subsequent activation of the caspase cascade. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. The detailed protocols and pathway diagrams serve as a practical resource for designing and interpreting experiments aimed at elucidating the precise molecular mechanisms of this compound. Further research is warranted to explore the potential for caspase-independent pathways and to expand the investigation into a wider range of cancer types.

References

The History and Development of ALLN (MG-101): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Acetyl-L-leucyl-L-leucyl-L-norleucinal, commonly known as ALLN or MG-101, is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases. Initially synthesized as part of a study to develop specific calpain inhibitors, its broad inhibitory spectrum, encompassing calpains and cathepsins, has made it a valuable tool in cell biology research. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental findings related to ALLN. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of relevant biological pathways and experimental workflows. While demonstrating significant preclinical anti-cancer activity, particularly in models of colon cancer, clinical development of ALLN for oncology indications has not been prominently reported.

History and Development

The development of ALLN (this compound) emerged from research in the late 1980s focused on creating specific inhibitors for calpains, a family of calcium-dependent cysteine proteases. A 1989 study by Sasaki et al. described the synthesis and characterization of several di- and tripeptidyl aldehydes designed to match the substrate specificity of calpains[1]. Among these, acetyl-Leu-Leu-nLeu-H (ALLN) was identified as a highly potent inhibitor[1]. Although the primary goal of achieving high specificity for calpains was not fully realized, as ALLN also demonstrated strong inhibition of cathepsins L and B, the study provided valuable insights into the structure-activity relationships of peptide aldehyde inhibitors[1]. The compound has since become a widely used research tool to study the roles of calpains and other cysteine proteases in various cellular processes.

Chemical Properties

| Property | Value |

| Synonyms | Calpain Inhibitor I, n-acetyl-leu-leu-norleucinal, ALLN, Ac-LLnL-CHO, this compound, N-Acetyl-L-leucyl-L-leucyl-L-norleucinal, N-Acetyl-Leu-Leu-Norleu-al |

| CAS Number | 110044-82-1[2] |

| Molecular Formula | C20H37N3O4[2] |

| Molecular Weight | 383.53 g/mol [2] |

| Appearance | White powder[2] |

| Solubility | Soluble in DMSO, ethanol, and methanol[2] |

| Storage Temperature | 2-8°C[2] |

Mechanism of Action

ALLN is a competitive inhibitor of cysteine proteases[1]. Its aldehyde functional group forms a reversible covalent bond with the active site cysteine residue of these enzymes, thereby blocking their proteolytic activity. ALLN exhibits potent inhibitory activity against calpain I and calpain II, as well as cathepsins B and L[1]. It shows weak to no inhibition of serine proteases like trypsin and α-chymotrypsin, or the aspartic protease cathepsin D[3].

Signaling Pathways Affected by ALLN

By inhibiting calpains and cathepsins, ALLN can modulate a variety of cellular signaling pathways involved in processes such as apoptosis, cell cycle progression, and cell migration.

Quantitative Data

The inhibitory potency of ALLN against various proteases and its cytotoxic effects on different cancer cell lines are summarized in the tables below.

Enzyme Inhibition Data

| Enzyme | Inhibition Constant (Ki) | ID50 | Reference |

| Calpain I | 36 nM | - | [1] |

| Calpain II | 50 nM | - | [1] |

| Cathepsin L | 0.5 nM | 7 nM | [1][3] |

| Cathepsin B | 100 nM | 13 nM | [1][3] |

| Platelet Calpain | - | 0.05 µM | [2] |

Cell Line Activity Data

| Cell Line | Assay Type | IC50 / CC50 | Incubation Time | Reference |

| L1210 (Leukemia) | Growth Inhibition | 3 µM | - | [3] |

| B16 (Melanoma) | Growth Inhibition | 14.5 µM | - | [3] |

| HeLa (Cervical Cancer) | Cytotoxicity (MTS assay) | 25.1 µM | 48 hrs | [3] |

| HCT116 (Colon Cancer) | Cell Viability | ~26 µM | 24 hrs | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ALLN.

Calpain Activity Assay (Fluorogenic)

This assay measures the inhibition of calpain activity using a fluorogenic substrate.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of ALLN in DMSO. Prepare working solutions of purified calpain enzyme and a fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM CaCl2)[4].

-

Assay Setup: In a 96-well black microplate, add the assay buffer, followed by the diluted ALLN or vehicle control (DMSO)[4]. Add the purified calpain enzyme to all wells except the no-enzyme control[4].

-

Inhibitor Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme[4].

-

Reaction Initiation and Measurement: Initiate the reaction by adding the fluorogenic calpain substrate to all wells[4]. Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: ~380 nm, Em: ~460 nm)[4].

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentrations to determine the IC50 value[4].

Proteasome Activity Assay (Fluorogenic)

This assay measures the chymotrypsin-like activity of the 20S proteasome.

Protocol:

-

Cell Lysate Preparation: Harvest cultured cells and lyse them in a suitable buffer to extract proteins. Determine the protein concentration of the lysate.

-

Assay Setup: In a 96-well plate, add the cell lysate or purified 20S proteasome. Include wells with a known proteasome inhibitor (e.g., MG132) as a positive control and wells without enzyme as a background control.

-

Reaction: Add a fluorogenic substrate for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC or LLVY-R110) to all wells[5][6].

-

Incubation: Incubate the plate at 37°C for at least one hour, protected from light[6].

-

Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 480-500 nm, Em: 520-530 nm for R110-based substrates)[6].

Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)

This method detects apoptosis by measuring the cleavage of key apoptotic proteins.

Protocol:

-

Cell Treatment and Lysis: Treat HCT116 cells with various concentrations of ALLN for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors[7].

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane[7].

-

Antibody Incubation: Block the membrane and incubate it with primary antibodies specific for cleaved PARP and cleaved caspase-3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[8].

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Fixation: Treat cells with ALLN for the desired duration. Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Store the fixed cells at 4°C for at least 2 hours[9][10].

-

Staining: Pellet the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes[9][10].

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Use appropriate gating to exclude doublets and debris.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of ALLN in a mouse model.

Protocol:

-

Cell Implantation: Subcutaneously inject HCT116 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude mice)[11].

-

Tumor Growth and Treatment: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer ALLN (e.g., intraperitoneally) or a vehicle control according to a predetermined schedule[11].

-

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study[11].

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if required, perform further analysis such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) or western blotting of tumor lysates[11].

Preclinical Anti-Cancer Studies

ALLN has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, with a particular focus on colon cancer. In HCT116 human colon carcinoma cells, ALLN treatment leads to a decrease in cell viability and induces apoptosis[3]. This apoptotic response is associated with the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria[3]. In vivo studies using HCT116 xenografts in nude mice have demonstrated that intraperitoneal administration of ALLN can inhibit tumor growth[11][12].

Clinical Trials

A thorough search of clinical trial registries and scientific literature did not reveal any dedicated clinical trials specifically investigating ALLN (this compound) for the treatment of cancer. While there is research into other calpain inhibitors for various diseases, and some clinical trials for compounds with similar-sounding names exist, there is no clear evidence of ALLN itself progressing into human clinical trials for oncology. The preclinical findings, however, suggest that the pathways targeted by ALLN are of therapeutic interest.

Conclusion

ALLN (this compound) is a foundational peptide aldehyde inhibitor of cysteine proteases that has been instrumental in elucidating the roles of calpains and cathepsins in cellular physiology and pathology. Its ability to induce apoptosis and inhibit tumor growth in preclinical models, particularly for colon cancer, highlights the potential of targeting these proteases in cancer therapy. While ALLN itself has not progressed to clinical trials for cancer, it remains an important research tool. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of cell biology and drug discovery. Further development of more specific and potent inhibitors of these pathways may hold promise for future cancer treatments.

References

- 1. allpeptide.com [allpeptide.com]

- 2. Calpain Inhibitor I | Krackeler Scientific, Inc. [krackeler.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. colorectalresearch.sums.ac.ir [colorectalresearch.sums.ac.ir]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

MG-101 experimental protocol for in vitro assays

Application Note: MG-101

In Vitro Assay Protocols for the Selective MEK1/2 Inhibitor this compound

Audience: Researchers, scientists, and drug development professionals.